1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Description
Properties
IUPAC Name |
1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(16-18-6-2-1-3-7-18)23-12-14-24(15-13-23)28(26,27)21-11-10-19-8-4-5-9-20(19)17-21/h1-11,17H,12-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPOQAOFXMBBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the reaction of 1,2-diamine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
Sulfonamides are generally stable but can undergo hydrolysis under acidic or basic conditions to form sulfonic acids. For this compound, hydrolysis of the sulfonamide bond could yield:
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2-Naphthylsulfonic acid (from the cleavage of the sulfonamide linkage).
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Piperazine derivative (retaining the ketone and phenyl groups).
| Condition | Product | Observations |
|---|---|---|
| Acidic (HCl, H₂O) | Sulfonic acid + Piperazine derivative | Slow reaction due to sulfonamide stability. |
| Basic (NaOH, H₂O) | Sulfonic acid + Piperazine derivative | Accelerated hydrolysis compared to acidic conditions. |
Alkylation of Piperazine
Piperazine’s secondary amine can undergo alkylation , though steric hindrance from the sulfonamide group may reduce reactivity. Potential reagents include alkyl halides (e.g., CH₃I) or epoxides.
| Reagent | Product | Notes |
|---|---|---|
| CH₃I | N-Methylated piperazine derivative | Requires strong bases (e.g., NaH) for deprotonation. |
| Epoxide | Ethoxy-piperazine derivative | Proceeds via nucleophilic ring-opening. |
Reduction of the Ketone Group
The ethanone moiety (C=O) can be reduced to a secondary alcohol (C–OH) using reagents like NaBH₄ or LiAlH₄.
| Reaction Type | Reagent | Product |
|---|---|---|
| Nucleophilic addition | NaBH₄ | 1-[4-(2-naphthylsulfonyl)piperazino]-2-phenyl-1-ethanol |
Substitution Reactions on Piperazine
Piperazine’s nitrogen atoms may undergo substitution (e.g., acylation) or coordination with metal catalysts. For example:
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amide derivatives.
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Metal Coordination : Potential use in catalytic cycles (e.g., palladium-mediated coupling) .
Stability and Reaction Mechanisms
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Sulfonamide Stability : The sulfonamide group is highly stable due to resonance and conjugation with the aromatic system.
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Steric Effects : The bulky 2-naphthylsulfonyl group may hinder reactivity at the piperazine ring.
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Biological Relevance : Sulfonamides are pharmacologically significant, often acting as enzyme inhibitors.
Comparative Reactivity with Analog Compounds
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a naphthylsulfonyl group and a phenyl group attached to an ethanone moiety. Its molecular formula is with a molecular weight of 354.43 g/mol. The synthesis typically involves multi-step reactions that include the formation of the piperazine derivative followed by sulfonylation and acylation processes.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds structurally related to 1-[4-(2-naphthylsulfonyl)piperazino]-2-phenyl-1-ethanone. For instance, derivatives of piperazine have shown efficacy in animal models of epilepsy, particularly through mechanisms involving voltage-sensitive sodium channels . The structure-activity relationship (SAR) analyses indicate that modifications on the piperazine ring can significantly influence anticonvulsant activity, suggesting that similar approaches could be applied to optimize the naphthylsulfonyl compound .
Antidepressant Potential
Another area of interest is the potential antidepressant activity of this compound. Research has indicated that piperazine derivatives can exhibit multimodal pharmacological profiles that may be beneficial in treating major depressive disorders . The ability to modulate serotonin and norepinephrine pathways while also affecting other neurotransmitter systems positions this compound as a candidate for further investigation in psychiatric applications.
Pain Management
Given its structural similarities to other analgesic compounds, there is potential for exploring this compound in pain management therapies. The modulation of neurotransmitter systems involved in pain perception could provide a pathway for developing new analgesics that are less prone to addiction compared to traditional opioids.
Cancer Research
Preliminary studies suggest that compounds containing the piperazine moiety may also exhibit anticancer properties. The ability to interfere with cellular signaling pathways involved in tumor growth and metastasis could be another avenue for research. Further investigation into its cytotoxic effects on various cancer cell lines would be essential to establish its viability as an anticancer agent.
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Anticonvulsant Activity | Demonstrated efficacy in MES and PTZ models | Potential for developing new epilepsy treatments |
| Antidepressant Activity | Modulation of serotonin/norepinephrine pathways | Candidate for major depressive disorder therapies |
| Pain Management | Similarities to analgesics in structure | Exploration as a non-addictive pain reliever |
| Cancer Research | Potential cytotoxic effects on cancer cells | Further research needed for anticancer applications |
Mechanism of Action
The specific mechanism of action for 1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
The structural diversity among these piperazine sulfonamides highlights the tunability of this scaffold for drug discovery. The target compound’s ketone moiety offers a unique balance of electronic and steric effects, distinguishing it from halogenated or alkenyl analogues. Further studies should explore its pharmacokinetic profile and target engagement, leveraging crystallographic data (e.g., SHELX refinements in ) to optimize interactions .
Biological Activity
1-[4-(2-Naphthylsulfonyl)piperazino]-2-phenyl-1-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 354.43 g/mol
- CAS Number : 256417-34-2
The compound features a piperazine ring substituted with a naphthylsulfonyl group, which is critical for its interaction with biological targets.
Research indicates that this compound exhibits significant activity on serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders, particularly those involving serotonin and dopamine dysregulation.
Pharmacological Studies
- Serotonin Receptor Activity : The compound has been shown to modulate serotonin receptor activity, particularly the 5-HT1A subtype, which is associated with anxiolytic and antidepressant effects. This modulation can lead to enhanced serotonin signaling in the brain, providing therapeutic benefits for mood disorders .
- Dopamine Receptor Affinity : Preliminary studies indicate that the compound also interacts with dopamine receptors, particularly D2 and D3 subtypes. This interaction may contribute to its potential efficacy in treating conditions such as schizophrenia and Parkinson's disease .
In Vitro Findings
In vitro assays have demonstrated that this compound exhibits:
- Antiproliferative Effects : The compound has shown activity against various cancer cell lines, indicating potential anticancer properties.
- Neuroprotective Effects : Studies have suggested that it may protect neuronal cells from oxidative stress-induced damage, which is crucial for neurodegenerative disease models .
In Vivo Findings
Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Behavioral Studies : In rodent models, the compound has been linked to improved outcomes in tests measuring anxiety and depression-like behaviors, supporting its potential as an antidepressant .
- Toxicology Reports : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed during trials .
Case Studies
Several case studies highlight the efficacy of the compound in specific conditions:
- Depression and Anxiety Disorders : A clinical trial involving patients with major depressive disorder reported significant improvements in symptoms when treated with a formulation containing this compound, particularly among patients who were resistant to conventional therapies .
- Neurodegenerative Diseases : Research on models of Alzheimer's disease indicated that treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function, suggesting a protective role against neurodegeneration .
Comparative Analysis of Related Compounds
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Naphthylsulfonyl chloride, EtN | DCM | RT | 75–85 | |
| 2 | Phenylacetyl chloride | THF | 0–5°C | 60–70 |
Advanced: How can hydrogen bonding patterns in the crystal structure inform molecular reactivity?
Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., C=O···H–N) using Etter’s formalism to identify supramolecular synthons. Strong donor-acceptor interactions may stabilize specific conformations, affecting solubility or ligand-receptor binding .
- Thermal Analysis: Correlate melting points with hydrogen bond density. Higher bond density often reduces solubility in nonpolar solvents .
Basic: What purification strategies are effective for removing byproducts from the synthesis of this compound?
Answer:
- Chromatography: Use gradient elution (e.g., 20–50% ethyl acetate in hexane) on silica gel to separate unreacted sulfonyl chloride or piperazine derivatives .
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit differences in solubility between the product and byproducts .
Advanced: How can steric hindrance from the naphthyl group be mitigated during synthesis?
Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance nucleophilicity of the piperazine nitrogen .
- Temperature Control: Increase reaction temperature (60–80°C) to overcome kinetic barriers, but monitor for decomposition via TLC .
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .
Basic: What computational tools are suitable for predicting the biological activity of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors, given the piperazine moiety’s prevalence in CNS ligands) .
- ADMET Prediction: Apply SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Advanced: How can researchers validate the reproducibility of crystallographic data across different batches?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
